molecular formula C19H20ClNO2 B6046566 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide

Cat. No.: B6046566
M. Wt: 329.8 g/mol
InChI Key: ZTIAOTKMUVYOAJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide is an organic compound that features a complex structure with a chlorophenyl group, a cyclobutyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable nucleophile to form the chlorophenyl intermediate.

    Cyclobutyl Group Introduction: The intermediate is then subjected to a cyclization reaction to introduce the cyclobutyl group.

    Hydroxyphenyl Group Addition: Finally, the hydroxyphenyl group is added through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-cyclobutyl-3-(2-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a hydroxy group.

    3-(3-chlorophenyl)-N-cyclobutyl-3-(4-hydroxyphenyl)propanamide: Similar structure but with the hydroxy group in a different position.

Uniqueness

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-14-6-3-5-13(11-14)17(16-9-1-2-10-18(16)22)12-19(23)21-15-7-4-8-15/h1-3,5-6,9-11,15,17,22H,4,7-8,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIAOTKMUVYOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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